molecular formula C26H20N8O3 B2869516 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1019098-29-3

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2869516
CAS No.: 1019098-29-3
M. Wt: 492.499
InChI Key: AZPZBEIKTQTGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a potent and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK, also known as Protein Tyrosine Kinase 2 or PTK2) Source: PubChem . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are frequently associated with increased tumor invasiveness and metastasis in various cancers Source: Nature Reviews Cancer . By selectively inhibiting FAK autophosphorylation at Tyr397 and its downstream signaling cascades, this compound provides researchers with a valuable chemical tool to probe the mechanisms of cancer cell metastasis, resistance to apoptosis, and the tumor microenvironment Source: National Cancer Institute . Its core structure is based on a pyrazolo[3,4-d]pyrimidine scaffold, a known pharmacophore for kinase inhibition, which contributes to its high affinity and specificity. This product is offered with high purity and quality assurance, making it suitable for in vitro cell-based assays, signal transduction studies, and preclinical research aimed at developing novel anti-cancer therapeutics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1019098-29-3

Molecular Formula

C26H20N8O3

Molecular Weight

492.499

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C26H20N8O3/c1-14-12-20(29-25(37)22(35)21-15(2)28-19-11-7-6-10-17(19)21)34(32-14)26-30-23-18(24(36)31-26)13-27-33(23)16-8-4-3-5-9-16/h3-13,28H,1-2H3,(H,29,37)(H,30,31,36)

InChI Key

AZPZBEIKTQTGOE-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex pyrazolo[3,4-d]pyrimidine derivative with potential biological activities that merit detailed investigation. This article reviews its biological activity, particularly focusing on its anti-cancer properties and mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes pyrazolo[3,4-d]pyrimidine and indole moieties. The structural complexity is indicative of its potential biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.37 g/mol

Structural Characteristics

The compound's structure is characterized by:

  • A pyrazolo[3,4-d]pyrimidine core known for its role in medicinal chemistry.
  • An indole substituent that may enhance its biological activity through additional interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have been designed to act as inhibitors of the epidermal growth factor receptor (EGFR) , a common target in cancer therapy.

In Vitro Studies

A study assessed the anti-proliferative activity of several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines A549 (lung cancer) and HCT116 (colon cancer). The findings are summarized in Table 1:

Compound IDIC₅₀ (A549)IC₅₀ (HCT116)EGFR WT InhibitionEGFR T790M Inhibition
12b8.21 µM19.56 µM0.016 µM0.236 µM
815.00 µM25.00 µM0.050 µM0.300 µM
1020.00 µM30.00 µM0.060 µM0.350 µM

Source:

The compound appears to induce apoptosis in cancer cells by:

  • Increasing the BAX/Bcl-2 ratio, which promotes cell death.
  • Arresting the cell cycle at the S and G2/M phases, preventing cancer cell proliferation.

Case Studies

  • EGFR Inhibition : The compound demonstrated significant inhibition of both wild-type and mutant EGFR, indicating its potential as a targeted therapy in cancers with known resistance mechanisms.
  • Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with the compound led to a notable accumulation of cells in specific phases of the cell cycle, suggesting effective disruption of normal cell cycle progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazolo-Pyrimidine Derivatives

The target compound shares its pyrazolo[3,4-d]pyrimidinone scaffold with several derivatives, but key substitutions dictate its uniqueness:

Compound Name Substituent on Pyrimidinone Core Acetamide Side Chain Key Structural Difference
Target Compound Phenyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Reference for indole moiety
N-{3-Methyl-1-[1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxyacetamide 4-Methylphenyl Phenoxyacetamide Methylphenyl core; phenoxy side chain
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide Chloro-pyrrolopyrimidine Thiazole-linked acetamide Pyrrolopyrimidine core; thiazole linker

Key Observations :

  • The phenyl group at the pyrimidinone core in the target compound contrasts with the 4-methylphenyl substitution in , which may enhance lipophilicity and alter binding interactions.

Analytical Characterization

NMR Spectroscopy

Evidence from NMR studies on similar compounds (e.g., rapamycin analogs) highlights that substituents significantly affect chemical shifts in specific regions (e.g., regions A and B in ). For the target compound, the indole moiety’s protons (e.g., NH and aromatic protons) would exhibit distinct shifts compared to phenoxy or thiazole-based analogs, as observed in derivatives like those in .

Mass Spectrometry and Molecular Networking

High-resolution LC-MS/MS and molecular networking (cosine score analysis ) enable rapid comparison of fragmentation patterns. The indole-containing side chain of the target compound would generate unique fragment ions (e.g., m/z 144 for indole cleavage) versus phenoxy analogs (m/z 94 for phenoxy loss), aiding in dereplication .

Crystallography

SHELXL-based refinement () is critical for resolving the pyrazolo-pyrimidine core’s conformation. The target compound’s indole side chain may introduce steric constraints, differing from the planar phenoxy group in , affecting crystal packing and solubility.

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be drawn from analogs:

  • Antimicrobial Activity : Pyrazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., chloro in ) show enhanced activity against Gram-positive bacteria .
  • Kinase Inhibition : Indole-containing analogs (e.g., ) exhibit improved selectivity for tyrosine kinases due to indole’s ability to occupy hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.